molecular formula C21H27N3O4S B4418031 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4418031
M. Wt: 417.5 g/mol
InChI Key: QQHUKUNHDXVQJG-UHFFFAOYSA-N
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Description

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-ethoxy-3-methylphenyl with a suitable sulfonyl chloride, followed by the coupling with 4-pyridinylmethylamine. The final step involves the formation of the piperidinecarboxamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, leading to various reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
  • 1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
  • 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-methylpyridinyl)-4-piperidinecarboxamide

Uniqueness

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from similar compounds with slight structural variations.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-20-5-4-19(14-16(20)2)29(26,27)24-12-8-18(9-13-24)21(25)23-15-17-6-10-22-11-7-17/h4-7,10-11,14,18H,3,8-9,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHUKUNHDXVQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE

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